4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride
Description
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride is a heterocyclic acyl chloride derivative featuring a fused pyrimidine-pyridazine core. Its structure includes a reactive carbonyl chloride group at position 3, which confers significant electrophilicity, making it a versatile intermediate in organic synthesis. The compound is synthesized via reactions involving methyl (Z)-2-(benzyloxycarbonylamino)-3-(dimethylamino)acrylate with 3-aminopyridazine derivatives, followed by deprotection and functionalization steps . Key applications include its use in generating triazole carboxylates, amides, and other heterocyclic derivatives through nucleophilic substitution or thermal rearrangements .
Properties
CAS No. |
68786-53-8 |
|---|---|
Molecular Formula |
C8H4ClN3O2 |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
4-oxopyrimido[1,2-b]pyridazine-3-carbonyl chloride |
InChI |
InChI=1S/C8H4ClN3O2/c9-7(13)5-4-10-6-2-1-3-11-12(6)8(5)14/h1-4H |
InChI Key |
ZTKOKLUHZJPBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2N=C1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a chlorinating agent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted derivatives.
Cyclization Reactions: Formation of fused ring systems under specific conditions.
Common Reagents and Conditions
Chlorinating Agents: Such as thionyl chloride or phosphorus pentachloride.
Nucleophiles: Including amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise in the development of therapeutic agents. Its derivatives have been investigated for various biological activities:
- Antiallergy Agents : Research indicates that derivatives of 4-Oxo-4H-pyrimido[1,2-B]pyridazine can serve as effective antiallergy agents. They have been found useful in treating conditions such as bronchial asthma and allergic rhinitis due to their ability to modulate immune responses and inhibit histamine release .
- Antimicrobial Activity : Some studies have reported that compounds derived from 4-Oxo-4H-pyrimido[1,2-B]pyridazine exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Research : Recent investigations have focused on the anticancer potential of this compound. It has been involved in the synthesis of various derivatives that show cytotoxic effects against cancer cell lines, indicating its utility in cancer therapy development .
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry:
- Synthesis of Functionalized Compounds : 4-Oxo-4H-pyrimido[1,2-B]pyridazine derivatives are used to synthesize more complex molecules through various chemical reactions such as cyclocondensation and nucleophilic substitutions. This versatility allows for the generation of compounds with tailored properties for specific applications .
- Reagent in Organic Synthesis : The carbonyl chloride functional group makes it a valuable reagent for acylation reactions, facilitating the introduction of acyl groups into other organic molecules, thereby expanding the library of available compounds for research and development .
Material Science Applications
In material science, 4-Oxo-4H-pyrimido[1,2-B]pyridazine derivatives are being explored for their potential use in:
- Polymeric Materials : These compounds can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Their unique chemical structure allows them to act as cross-linking agents or modifiers in polymer formulations .
Case Study 1: Antiallergy Activity
A study evaluated the effectiveness of a series of 4-Oxo-4H-pyrimido[1,2-B]pyridazine derivatives in animal models of allergic reactions. The results demonstrated significant reductions in symptoms associated with allergic rhinitis compared to control groups.
Case Study 2: Antimicrobial Properties
Another research project focused on synthesizing various derivatives and testing their antimicrobial activity against common pathogens. The findings indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.
Data Tables
| Application Area | Specific Use | Example Derivative |
|---|---|---|
| Medicinal Chemistry | Antiallergy Agents | 4-Oxo-4H-pyrimido[1,2-B]pyridazine derivative A |
| Medicinal Chemistry | Antimicrobial Activity | 4-Oxo-4H-pyrimido[1,2-B]pyridazine derivative B |
| Synthetic Organic Chemistry | Building Block for Complex Molecules | 4-Oxo-4H-pyrimido[1,2-B]pyridazine derivative C |
| Material Science | Enhancing Polymer Properties | 4-Oxo-4H-pyrimido[1,2-B]pyridazine derivative D |
Mechanism of Action
The mechanism of action of 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and application .
Comparison with Similar Compounds
This section compares 4-oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride with structurally and functionally related compounds, focusing on reactivity, molecular properties, and synthetic utility.
Structural and Molecular Comparisons
A comparative analysis of molecular parameters reveals distinctions in functional groups and reactivity:
Key Observations :
- The fused pyrimidine-pyridazine system in the target compound enhances ring stability compared to monocyclic analogs like pyridazine-3-carbonyl chloride.
- The carbonyl chloride group enables rapid amidation (e.g., forming acetamide derivatives) and esterification, unlike the acetamide analog, which is inert to such reactions .
Stability and Functional Group Interconversion
- Hydrolytic Stability: The carbonyl chloride group is prone to hydrolysis under aqueous conditions, forming the corresponding carboxylic acid. This reactivity is shared with other heterocyclic acyl chlorides (e.g., quinoline-2-carbonyl chloride) but is mitigated in acetamide derivatives .
- Nitration and Azide Formation: Nitration of the amine derivatives (e.g., 4d,e,g) yields azide tetrafluoroborates (5a,e), a pathway less common in non-fused systems due to steric and electronic constraints .
Biological Activity
4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride (CAS No. 68786-53-8) is a heterocyclic compound belonging to the pyrimidine and pyridazine family. Its unique bicyclic structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula: CHClNO
- Molecular Weight: 209.59 g/mol
- SMILES Notation: c1cc2ncc(c(=O)n2nc1)C(=O)Cl
The biological activity of 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, leading to various biological effects, including:
- Inhibition of Cell Proliferation: By targeting key enzymes involved in cell growth and division.
- Anti-inflammatory Effects: Potentially through modulation of inflammatory pathways.
- Antimicrobial Activity: Investigated for its ability to inhibit bacterial growth.
Biological Activity and Therapeutic Applications
Research has indicated that compounds structurally related to 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride exhibit significant biological activity. Below are some notable findings:
Anti-cancer Properties
Studies have shown that derivatives of 4-Oxo-4H-pyrimido[1,2-B]pyridazine can inhibit Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-β, which are implicated in various cancers. This inhibition can lead to reduced tumor growth and proliferation in preclinical models .
Anti-inflammatory Effects
The compound has been explored for its potential in treating inflammatory diseases such as rheumatoid arthritis and atherosclerosis. Its mechanisms may involve the inhibition of pro-inflammatory cytokines and enzymes .
Antimicrobial Activity
Research indicates that related compounds possess antimicrobial properties, making them candidates for developing new antibiotics or treatments for resistant bacterial strains .
Case Studies and Research Findings
Several studies have documented the biological activity of 4-Oxo-4H-pyrimido[1,2-B]pyridazine derivatives:
Synthesis and Derivatives
The synthesis of 4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride typically involves cyclization reactions with appropriate precursors. Various synthetic routes have been explored to enhance yield and purity for pharmaceutical applications .
Synthetic Methods Include:
- Condensation Reactions: Involving aminopyridazines with carbonyl compounds.
- Cyclization Techniques: Followed by oxidation steps to achieve the desired bicyclic structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
